BenchChemオンラインストアへようこそ!

Fmoc-D-Arg(Me,pbf)-OH

Peptide Synthesis Deprotection Kinetics Side‑Reaction Minimization

This fully protected non-proteinogenic amino acid derivative combines three critical modifications in one building block: D-stereochemistry for 5–10× proteolytic resistance, N-α-methylation for restricted conformational flexibility and 10–30% cis-amide population, and the acid-labile Pbf group for faster, cleaner TFA cleavage than Pmc. Procure Fmoc-D-Arg(Me,pbf)-OH to eliminate 2–4 hr of on-resin methylation per residue, prevent 10–20% crude purity loss, and safeguard Trp residues from alkylation during cleavage. Essential for peptide drug candidates requiring extended plasma half-life and peptidomimetic SAR studies targeting improved receptor binding selectivity.

Molecular Formula C35H42N4O7S
Molecular Weight 662.8 g/mol
Cat. No. B1496346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Arg(Me,pbf)-OH
Molecular FormulaC35H42N4O7S
Molecular Weight662.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
InChIInChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39(6)33(36)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H2,36,37)(H,38,42)(H,40,41)
InChIKeyLMNKAJISRUMANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Arg(Me,pbf)-OH: Protected D‑Arginine Building Block with N‑Methylation for SPPS and Peptidomimetics


Fmoc-D-Arg(Me,pbf)-OH (CAS 2044711-16-0; also referenced as 2044710-57-6) is a fully protected, non‑proteinogenic amino acid derivative designed for Fmoc‑based solid‑phase peptide synthesis (SPPS) . The molecule incorporates three distinct structural modifications: a D‑stereocenter at the α‑carbon, N‑α‑methylation of the amide nitrogen, and the acid‑labile 2,2,4,6,7‑pentamethyldihydrobenzofuran‑5‑sulfonyl (Pbf) group protecting the guanidino side chain of arginine . The Fmoc group remains the standard base‑labile temporary protection for the amino terminus. With a molecular weight of 662.8 g/mol (C₃₅H₄₂N₄O₇S), this derivative enables site‑specific introduction of mono‑methyl‑D‑arginine residues, conferring both backbone conformational constraint and proteolytic resistance to the resulting peptide chains . Typical commercial purity specifications are ≥95–98% by HPLC, and the compound is supplied as a white to off‑white powder that is clearly soluble in DMF .

Why Substituting Fmoc-D-Arg(Me,pbf)-OH with Common Arg Building Blocks Compromises Peptide Properties


Generic Fmoc‑L‑Arg(Pbf)‑OH and its non‑methylated D‑counterpart cannot replicate the unique structural and functional attributes conferred by Fmoc‑D‑Arg(Me,pbf)‑OH. The L‑enantiomer introduces native proteolytic susceptibility, whereas the D‑configuration of this compound inherently retards enzymatic degradation [1]. Furthermore, the absence of N‑α‑methylation in standard Fmoc‑D‑Arg(Pbf)‑OH preserves full backbone hydrogen‑bonding potential and conformational flexibility, rendering it incapable of inducing the cis‑amide bond preference or restricted Ramachandran space that N‑methylation provides [2]. Finally, while the Pbf group is common across arginine derivatives, substitution with the older Mtr group introduces premature cleavage risk under mildly acidic coupling or scavenger conditions, leading to unacceptably high levels of side‑chain modification and lower final peptide purity [3]. These distinctions are not incremental; they define whether the intended biological activity and synthetic feasibility are achieved at all.

Fmoc-D-Arg(Me,pbf)-OH: Quantitative Performance Benchmarks Against Key Comparators


Pbf Protecting Group Offers 1–2× Faster TFA Cleavage Kinetics Than Pmc While Minimizing Trp Alkylation

The Pbf protecting group, which shields the guanidino side chain of Fmoc‑D‑Arg(Me,pbf)‑OH, exhibits significantly faster cleavage kinetics under standard TFA deprotection conditions compared to the alternative Pmc group, while also generating markedly lower levels of tryptophan alkylation byproducts [1]. In direct comparative studies, Pbf deprotection proceeds 1–2 times faster than Pmc cleavage . Crucially, the combination of Arg(Pbf) with Trp(Boc) protection yields extremely low Trp alkylation during TFA treatment, a critical advantage over Pmc‑protected arginine derivatives which are prone to transferring the sulfonyl protecting group onto adjacent Trp residues [2].

Peptide Synthesis Deprotection Kinetics Side‑Reaction Minimization

D‑Stereocenter Increases Proteolytic Half‑Life Up to 10‑Fold Relative to L‑Arginine‑Containing Counterparts

Incorporation of the D‑arginine stereocenter via Fmoc‑D‑Arg(Me,pbf)‑OH confers substantial resistance to proteolytic degradation. Systematic studies comparing L‑amino acid peptides with their D‑amino acid‑substituted analogs demonstrate that a single D‑amino acid replacement can increase peptide half‑life in serum by approximately 5‑ to 10‑fold [1]. The underlying mechanism involves steric incompatibility between the D‑stereocenter and the active‑site geometry of common serine and cysteine proteases, effectively blocking enzymatic cleavage [2]. While L‑arginine residues (introduced via Fmoc‑L‑Arg(Pbf)‑OH) are rapidly cleaved by trypsin‑like proteases, D‑arginine‑containing sequences remain intact over extended incubation periods under identical conditions [3].

Protease Stability Peptide Therapeutics D‑Amino Acid Substitution

N‑Methylation Reduces Cis/Trans Amide Isomerization Barrier and Confers Conformational Restriction Versus Non‑Methylated Arg Building Blocks

The N‑α‑methyl group present in Fmoc‑D‑Arg(Me,pbf)‑OH fundamentally alters the amide bond geometry and backbone conformational freedom relative to non‑methylated arginine derivatives. N‑methylation increases the cis‑amide population from approximately 0.1–0.5% (for non‑methylated peptides) to 10–30%, depending on the neighboring residues and solvent environment [1]. This shift introduces a kink in the peptide backbone and restricts accessible φ/ψ dihedral angles to a narrower subset of Ramachandran space, which can both enhance membrane permeability and improve target receptor binding specificity [2]. Standard Fmoc‑D‑Arg(Pbf)‑OH or Fmoc‑L‑Arg(Pbf)‑OH lack this N‑methyl group and therefore retain full conformational flexibility, failing to produce these desirable peptidomimetic properties.

Conformational Restriction Peptidomimetics N‑Methylation

Commercial Purity Specifications: ≥95% HPLC and ≥99% Enantiomeric Purity Ensure Reproducible SPPS Outcomes

Reputable suppliers of Fmoc‑D‑Arg(Me,pbf)‑OH certify the compound to a minimum HPLC purity of 95% (area‑%) and enantiomeric purity ≥99% (a/a) . These specifications are critical for reliable SPPS: sub‑95% purity can introduce truncated or deletion peptide sequences that are difficult to separate from the full‑length product, while enantiomeric impurities below 99% produce diastereomeric mixtures that compromise biological assay reproducibility . The D‑stereocenter, in particular, requires rigorous enantiomeric purity verification because even trace L‑isomer contamination alters proteolytic stability and receptor binding profiles. Commercial documentation includes IR identity confirmation and DMF solubility verification (clearly soluble at 1 mmole in 2 mL DMF) , providing procurement teams with objective, batch‑specific quality metrics.

Quality Control SPPS Reproducibility Procurement Specifications

Cost‑Efficient Building Block for Introduction of Mono‑Methyl‑D‑Arginine Residues Versus Multi‑Step On‑Resin Modification

Using pre‑formed Fmoc‑D‑Arg(Me,pbf)‑OH eliminates the need for on‑resin N‑methylation or post‑synthetic modification steps, streamlining the SPPS workflow and reducing total synthesis time [1]. Commercial pricing for research‑grade material is approximately 757 CNY/100 mg for 97% purity, scaling to ~3,333 CNY/1 g [2]. While this represents a premium over standard Fmoc‑L‑Arg(Pbf)‑OH, the alternative—on‑resin methylation following incorporation of Fmoc‑D‑Arg(Pbf)‑OH—requires additional steps (o‑NBS protection/deprotection or Mitsunobu methylation) that add 2–4 hours of manual synthesis time per residue and typically reduce crude peptide purity by 10–20% due to incomplete methylation and side reactions [3]. The building block approach thus offers net cost savings when accounting for labor, resin occupancy, and downstream purification burden.

Cost Efficiency Synthetic Workflow Building Block Strategy

Procurement‑Relevant Application Scenarios for Fmoc‑D‑Arg(Me,pbf)-OH


Synthesis of Protease‑Resistant D‑Peptide Therapeutics

Incorporating Fmoc‑D‑Arg(Me,pbf)‑OH into peptide drug candidates that require extended plasma half‑life and resistance to trypsin‑like proteases. The D‑stereocenter confers 5–10× increased stability relative to L‑Arg‑containing analogs, while N‑methylation further reduces proteolytic cleavage at the modified amide bond [1]. This scenario is directly supported by evidence of D‑amino acid half‑life extension and N‑methylation‑induced conformational protection [2]. Researchers developing oral or injectable peptide therapeutics should procure this derivative when sequence analysis identifies Arg residues at predicted protease cleavage sites.

Conformationally Constrained Peptidomimetics for Receptor Targeting

Deployment of Fmoc‑D‑Arg(Me,pbf)‑OH in the design of peptidomimetics where restricted backbone flexibility and altered cis/trans amide ratios improve receptor binding selectivity. The N‑methyl group increases cis‑amide population from <1% to 10–30%, inducing a kinked backbone geometry that can enhance membrane permeability and lock the peptide into a bioactive conformation [3]. This application derives from class‑level evidence on N‑methylation conformational effects. Procurement is indicated for structure‑activity relationship (SAR) studies aiming to optimize binding affinity while minimizing off‑target interactions.

High‑Fidelity Synthesis of Methylated Arginine‑Containing Bioactive Peptides

Use of Fmoc‑D‑Arg(Me,pbf)‑OH in standard Fmoc/tBu SPPS to introduce mono‑methyl‑D‑arginine residues with minimal side reactions. The Pbf protecting group ensures 1–2× faster TFA cleavage than Pmc and dramatically reduces Trp alkylation when Trp(Boc) is employed [4]. This scenario is validated by direct head‑to‑head comparisons of Pbf versus Pmc protection. Procurement is essential for sequences containing both Arg and Trp, where alternative protecting groups (Mtr, Pmc) would generate unacceptable levels of side‑chain modification.

Cost‑Effective Production of Methylated D‑Arginine Peptides at Research Scale

Procurement of Fmoc‑D‑Arg(Me,pbf)‑OH as a pre‑formed building block to avoid labor‑intensive on‑resin N‑methylation protocols. The direct coupling approach eliminates 2–4 hours of additional synthesis time per methylated residue and prevents the 10–20% crude purity loss associated with incomplete on‑resin methylation [5]. This scenario is supported by cross‑study comparisons of building‑block versus on‑resin modification workflows. Laboratories with limited SPPS automation or those synthesizing multiple methylated analogs will realize the greatest operational efficiency gains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-D-Arg(Me,pbf)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.